SUVN-911 HCl
Description
Overview of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Central Nervous System Function
Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are widely distributed throughout the central nervous system (CNS). researchgate.netresearchgate.net These receptors are crucial modulators of a wide array of essential brain functions, including learning, memory, and attention. mdpi.com Structurally, nAChRs are pentameric structures, meaning they are composed of five subunit proteins that combine to form a central ion channel. researchgate.net The specific combination of these subunits, with twelve different neuronal nAChR subunits identified (α2-α10 and β2-β4), gives rise to a variety of receptor subtypes with distinct physiological and pharmacological characteristics. researchgate.net
Rationale for Targeting α4β2 nAChRs in Neurological and Psychiatric Research
The α4β2 subtype is one of the most abundant and widely expressed nAChRs in the mammalian brain. researchgate.netfrontiersin.org Its significant presence in brain regions critical for cognition and mood regulation has made it a key target in the research of various neurological and psychiatric disorders. wikipedia.orgresearchgate.netnih.gov Dysfunction in the cholinergic system, particularly involving α4β2 receptors, has been implicated in conditions such as depression, Alzheimer's disease, and Parkinson's disease. researchgate.netfrontiersin.org For instance, a downregulation of α4β2 nAChRs has been observed in depression and Parkinson's disease. researchgate.net
The rationale for targeting α4β2 nAChRs stems from their role in modulating the release of key neurotransmitters and influencing neuronal excitability in circuits related to mood and cognition. nih.gov It is believed that by antagonizing, or blocking, the α4β2 receptor, it may be possible to restore a more balanced neurochemical environment. Preclinical studies have suggested that modulating α4β2 nAChRs can produce antidepressant-like effects. researchgate.net The development of selective antagonists for the α4β2 receptor, such as SUVN-911 HCl, is driven by the hypothesis that this targeted approach could offer therapeutic benefits while minimizing potential side effects associated with less selective compounds. nih.gov
Historical Context of the Discovery and Preclinical Development of this compound
This compound, chemically identified as 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, emerged from a series of chemical optimization studies. nih.govresearchgate.net The development process was guided by the specific goal of identifying a compound with high in vitro affinity for the α4β2 receptor and significant selectivity over the α3β4 subtype, which is more associated with the peripheral nervous system. researchgate.netpatsnap.com This focused approach aimed to create a molecule with a targeted central nervous system activity.
The preclinical development of this compound involved extensive evaluation. biospace.com In vitro binding assays confirmed its potency as an α4β2 receptor ligand, with a reported Ki value of 1.5 nM. medchemexpress.compatsnap.commedkoo.com Further studies demonstrated its selectivity, showing over 10 μM binding affinity for the α3β4 receptor and selectivity against more than 70 other biological targets. researchgate.netresearchgate.netresearchgate.net Preclinical pharmacokinetic assessments in animal models, specifically rats, indicated that SUVN-911 is orally bioavailable and demonstrates good brain penetration. researchgate.netmedkoo.com These foundational preclinical findings established the compound's profile as a potent and selective α4β2 nAChR antagonist, paving the way for its further investigation. nih.govlarvol.com
| Preclinical Finding | Result |
| Binding Affinity (Ki) for α4β2 nAChR | 1.5 nM medchemexpress.compatsnap.commedkoo.com |
| Binding Affinity for α3β4 nAChR | >10 μM researchgate.netresearchgate.netresearchgate.net |
| Selectivity | High selectivity over 70 other biological targets researchgate.netresearchgate.netresearchgate.net |
| Oral Bioavailability | Demonstrated in rats researchgate.netmedkoo.com |
| Brain Penetration | Good penetration observed in rats researchgate.netmedkoo.com |
Properties
CAS No. |
1975171-03-9 |
|---|---|
Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.146 |
IUPAC Name |
(1R,3S,5R)-3-(((6-chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1 |
InChI Key |
VZIQKVIAFWXNFL-ANYFZDTESA-N |
SMILES |
ClC1=CC=C(OC[C@H]2N[C@]3([H])C[C@]3([H])C2)C=N1.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SUVN-911; SUVN 911; SUVN911; SUVN-911 HCl; SUVN-911 hydrochloride; |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Suvn 911 Hcl
Ligand Binding Affinity and Receptor Selectivity Profile
The pharmacological profile of SUVN-911 HCl is distinguished by its high affinity for the α4β2 nAChR subtype and its selectivity over other nAChR subtypes and a broad range of other biological targets. researchgate.netunimi.itresearchgate.net
Potency and Binding Characteristics at α4β2 Nicotinic Acetylcholine (B1216132) Receptors
This compound demonstrates potent binding to the human α4β2 nicotinic acetylcholine receptor. In vitro studies using transfected CHO-K1 cells have determined its binding affinity (Ki) to be 1.5 nM. researchgate.netmedkoo.compatsnap.comunimi.itresearchgate.netguidetopharmacology.org This high potency underscores the compound's strong interaction with its primary molecular target.
Table 1: Binding Affinity of this compound at α4β2 nAChR
| Receptor Subtype | Binding Affinity (Ki) | Cell Line |
|---|---|---|
| Human α4β2 nAChR | 1.5 nM | Transfected CHO-K1 cells |
Selectivity Assessment Against Other nAChR Subtypes (e.g., α3β4, α7)
A critical aspect of the pharmacological profile of this compound is its selectivity for the α4β2 receptor subtype over other nAChR subtypes. Notably, it exhibits a significantly lower binding affinity for the ganglionic α3β4 subtype, with a Ki value greater than 10 µM. researchgate.netmedkoo.compatsnap.comunimi.itresearchgate.net Furthermore, Ropanicant did not show significant affinity for the neuronal α-bungarotoxin sensitive α7 nicotinic receptors up to a concentration of 10 µM. researchgate.net This selectivity is a key feature, potentially minimizing off-target effects associated with the modulation of other nAChR subtypes. researchgate.netunimi.itresearchgate.net
Table 2: Selectivity Profile of this compound Against Other nAChR Subtypes
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| α3β4 nAChR | > 10 µM |
| α7 nAChR | > 10 µM |
Broad Off-Target Profile Screening Across Diverse Receptor Families (e.g., GPCRs, ion channels, enzymes)
To further characterize its specificity, this compound has been screened against a wide array of other biological targets. This broad off-target profiling has demonstrated its selectivity over more than 70 other targets, including a variety of G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.netmedkoo.comunimi.itresearchgate.nethodoodo.com This high degree of selectivity suggests a focused mechanism of action, primarily mediated through its interaction with the α4β2 nAChR. medchemexpress.com
In Vitro Functional Characterization as an Antagonist
Functional assays have confirmed that this compound acts as an antagonist at the α4β2 nAChR, effectively blocking the receptor's function. researchgate.netmedkoo.comunimi.itresearchgate.nethodoodo.com
Receptor Antagonism Mechanisms at the α4β2 Subtype
This compound functions as a competitive antagonist at the α4β2 nAChR. unimi.it This means it binds to the same site as the endogenous ligand, acetylcholine, thereby preventing receptor activation. This antagonistic action is a key element of its therapeutic potential. researchgate.netmedkoo.comunimi.ithodoodo.com
Modulation of Neurotransmitter Release in In Vitro Systems
The α4β2 nicotinic acetylcholine receptors are located in the central nervous system and play a role in regulating the release of various neurotransmitters. medkoo.com As an antagonist of these receptors, this compound is expected to modulate these processes. Preclinical studies have shown that by blocking these receptors, SUVN-911 can influence the levels of neurotransmitters such as serotonin (B10506). wikipedia.org This modulation of neurotransmitter systems is a central aspect of its proposed mechanism of action for the treatment of depressive disorders. unimi.itwikipedia.org
Influence on Ion Channel Activity
This compound, also known as Ropanicant, functions as a potent and selective antagonist for a specific type of ion channel: the neuronal nicotinic acetylcholine α4β2 receptor (nAChR). medchemexpress.comguidetomalariapharmacology.orgguidetopharmacology.org This receptor is a ligand-gated ion channel, meaning it opens or closes in response to the binding of a neurotransmitter, in this case, acetylcholine. The α4β2 subtype is highly expressed in the brain and is involved in regulating crucial biological functions. biospace.com
Research has focused on the interaction of SUVN-911 with these ion channels, characterizing its binding affinity and functional antagonism. nih.govunimi.it Chemical optimization studies were guided by the in vitro affinity of compounds for the α4β2 receptor, leading to the identification of SUVN-911 as a clinical candidate. nih.govresearchgate.net
The compound demonstrates high selectivity for the α4β2 subtype over other nAChR subtypes, such as the ganglionic α3β4 receptor. nih.govunimi.it This selectivity is a key aspect of its pharmacological profile, as it minimizes off-target effects. nih.gov In vitro studies have confirmed that SUVN-911 shows high selectivity against more than 70 other biological targets, including G-protein coupled receptors (GPCRs), other ion channels, and enzymes. medchemexpress.comnih.gov By acting as an antagonist, SUVN-911 blocks the channel, which may modulate neurotransmitter levels, contributing to its pharmacological effects. wikipedia.org
Binding Affinity and Functional Antagonism
The potency of this compound at the α4β2 nAChR has been quantified through binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor. The results are typically expressed as the inhibitor constant (Ki). Functional assays, on the other hand, measure the concentration required to inhibit the receptor's function (ion flow) by 50% (IC50).
| Parameter | Receptor Subtype | Value | Species |
| Ki (Binding Affinity) | α4β2 nAChR | 1.5 nM | Not Specified |
| Ki (Binding Affinity) | α4β2 nAChR | 31.1 nM | Not Specified |
| Binding Affinity | α3β4 nAChR | >10 µM | Not Specified |
Table 1: In Vitro Binding Affinity of SUVN-911. This table summarizes the binding affinity (Ki) of SUVN-911 for different nicotinic acetylcholine receptor (nAChR) subtypes. A lower Ki value indicates a higher binding affinity. Data from multiple sources show a high affinity for the α4β2 subtype and significantly lower affinity for the α3β4 subtype, highlighting its selectivity. medchemexpress.comnih.govunimi.itsuven.comresearchgate.net
| Parameter | Assay | Value | Species |
| IC50 | hERG Channel | >30 µM | Not Specified |
Table 2: Functional Antagonism of SUVN-911. This table shows the functional inhibitory concentration (IC50) of SUVN-911 on the hERG channel, a potassium ion channel. A high IC50 value suggests a low potential for interaction with this channel, which is an important consideration in drug development. suven.com
Preclinical Behavioral and Neurochemical Characterization of Suvn 911 Hcl
Efficacy in Animal Models of Depressive-like Behavior
SUVN-911 has demonstrated significant antidepressant-like effects across several validated rodent models of depressive behavior. These tests are crucial in the preclinical phase to predict therapeutic potential in humans. The compound has shown robust efficacy in models that assess behavioral despair, anhedonia (the inability to feel pleasure), and response to chronic stress. researchgate.netsuven.comsuven.com
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. jneurology.com In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair. jneurology.com Treatment with SUVN-911 resulted in a marked reduction in immobility time in rats, an effect characteristic of antidepressant compounds. researchgate.netportico.orgbioworld.com This finding was a key part of the in vivo efficacy assessment that led to the selection of SUVN-911 as a clinical candidate. researchgate.netunimi.it Furthermore, studies have shown that while SUVN-911 potentiated the effects of the established antidepressant Citalopram (B1669093) in the FST, this interaction was not observed with other nicotinic agents like Methyllycaconitine (B43530) (MLA) or TC-5214. nih.gov
| Animal Model | Key Finding | Reference |
|---|---|---|
| Forced Swim Test (FST) | Exhibited significant antidepressant-like properties by reducing immobility time. | researchgate.netnih.govportico.org |
| Animal Model | Key Finding | Reference |
|---|---|---|
| Differential Reinforcement of Low Rate (DRL-72s) | Showed antidepressant-like activity, indicated by an increased number of rewards and reward efficiency. | researchgate.netnih.govportico.org |
Chronic Mild Stress (CMS) is an established animal model that induces a state analogous to human depression, including anhedonia, a core symptom of the disorder. nih.govplos.orgfrontiersin.org Anhedonia in rodents is commonly assessed using the Sucrose (B13894) Preference Test, where a reduction in the consumption of a sweetened solution over plain water indicates a decreased sensitivity to reward. researchgate.net In rats subjected to the CMS protocol, administration of SUVN-911 led to a significant alleviation of anhedonia, as demonstrated by a notable restoration of sucrose preference. researchgate.netnih.govpatsnap.com This reversal of stress-induced anhedonia provides strong evidence for the compound's antidepressant-like effects. nih.govunimi.it
| Animal Model / Test | Key Finding | Reference |
|---|---|---|
| Chronic Mild Stress (CMS) / Sucrose Preference Test | Significantly reduced anhedonia by restoring preference for sucrose in stressed animals. | researchgate.netnih.govresearchgate.net |
Differential Reinforcement of Low Rate (DRL) Schedules.
Neurobiological and Molecular Mechanisms of Action in Vivo
To understand the biological underpinnings of its behavioral effects, the in vivo neurochemical actions of SUVN-911 were investigated. nih.gov Research has pointed towards its influence on key neurotransmitter systems and neurotrophic factors that are implicated in the pathophysiology of depression. wikipedia.org
The monoamine hypothesis of depression suggests that deficits in neurotransmitters like serotonin (B10506) play a significant role in the disease. frontiersin.org Preclinical studies have shown that oral administration of SUVN-911 results in a robust and significant increase in serotonin levels within the cortex. researchgate.netnih.govsuven.com This modulation of cortical monoamines is considered a key part of the basis for its antidepressant effects and may contribute to a faster onset of action compared to some conventional antidepressants. wikipedia.orgsuven.comsuven.com
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein involved in neuronal survival, growth, and synaptic plasticity, and its levels are often reduced in individuals with depression. mdpi.com Antidepressant treatments are often associated with an increase in BDNF expression. mdpi.com In vivo studies demonstrated that the administration of SUVN-911 produced a significant increase in the levels of BDNF. researchgate.netnih.govpatsnap.com This upregulation of BDNF, alongside increased serotonin, points to a multifaceted mechanism of action that targets key pathways involved in neuroplasticity and mood regulation. wikipedia.orgresearchgate.net
| Neurobiological / Molecular Target | Effect of SUVN-911 Administration | Reference |
|---|---|---|
| Central Serotonin Levels | Significantly increased in the cortex. | researchgate.netnih.govsuven.com |
| Brain-Derived Neurotrophic Factor (BDNF) | Significantly increased. | researchgate.netnih.govwikipedia.org |
Modulatory Impact on Microglial Activity (e.g., Iba1)
The neurochemical characterization of SUVN-911 HCl included investigations into its impact on neuroinflammatory processes, particularly microglial activity. nih.gov Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. researchgate.netembopress.org Ionized calcium-binding adaptor molecule 1 (Iba1) is a protein specifically expressed in microglia and is widely used as a marker to assess microglial activation; its upregulation is often associated with a reactive microglial state. chemrxiv.orgbiorxiv.orgnih.gov
In preclinical studies, the mechanism of action of this compound was explored by determining its effect on Iba1 levels. researchgate.netresearchgate.net Oral administration of the compound, also known as Ropanicant, was found to produce a reduction in Iba1 activity. nih.gov This finding suggests that this compound may exert a modulatory effect on microglia, potentially attenuating their activation state. This is significant as chronic microglial activation is implicated in the pathophysiology of various neurological and psychiatric disorders. etsu.edu
| Biomarker | Assay | Observed Effect of this compound | Implication |
|---|---|---|---|
| Iba1 (Ionized calcium-binding adaptor molecule 1) | Immunohistochemical Analysis | Reduction in activity/expression. nih.gov | Modulation of microglial activation, suggesting potential anti-inflammatory properties. |
Dose-Dependent Receptor Occupancy in Rodent Brain
A critical aspect of preclinical evaluation for any CNS-targeted compound is confirming that it engages its intended target in the brain in a dose-related manner. For this compound, studies confirmed a dose-dependent occupancy of the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brains of rats. researchgate.netresearchgate.netacs.orgunimi.it This demonstrates that as the administered dose of this compound increases, the percentage of α4β2 nAChRs bound by the compound also increases.
This dose-dependent engagement is a crucial piece of evidence supporting the compound's potential therapeutic utility, as it links the pharmacological dosage to the specific molecular target in the brain. acs.orgunimi.it The marked receptor occupancy observed in rats provides a strong rationale for its further development and helps in establishing a potential therapeutic dose range. researchgate.netresearchgate.net
| Parameter | Methodology | Finding | Species |
|---|---|---|---|
| Receptor Occupancy | In vivo binding studies | This compound demonstrated dose-dependent occupancy of α4β2 nAChRs. researchgate.netacs.orgunimi.it | Rat. researchgate.netacs.orgunimi.it |
Preclinical Cognitive and Motor Behavioral Assessment
Effects on Locomotor Activity and Coordination
In preclinical behavioral assessments, this compound was evaluated for its effects on motor function. Studies consistently reported that the compound does not affect locomotor activity. researchgate.netresearchgate.netacs.org This lack of motor impairment was observed even at doses several-fold higher than those required to demonstrate efficacy in animal models of depression. acs.orgunimi.it This separation between the effective dose and a dose causing motor side effects is a favorable characteristic for a CNS drug candidate. suven.com
| Behavioral Test | Compound | Observation | Significance |
|---|---|---|---|
| Locomotor Activity Assessment | This compound | No effect on locomotor activity at therapeutic doses and higher. researchgate.netacs.orgunimi.it | Indicates a low potential for motor side effects such as sedation or motor stimulation. |
Assessment of Cognitive Performance in Animal Models
The cognitive effects of this compound were specifically assessed in preclinical models. nih.govresearchgate.net The object recognition task, a standard method for evaluating learning and memory in rodents, was used to determine the compound's impact on cognition. nih.govresearchgate.net The findings from these studies suggest that this compound has pro-cognitive effects and is devoid of cognitive dulling, a side effect sometimes associated with antidepressant therapies. biospace.comexpresspharma.in This profile indicates a potential to improve cognitive skills, which can be impaired in depressive disorders. biospace.com
| Cognitive Domain | Animal Model/Test | Observed Effect of this compound |
|---|---|---|
| Learning and Memory | Object Recognition Task. nih.govresearchgate.net | Demonstrated pro-cognitive effects; devoid of cognitive dulling. nih.govbiospace.comexpresspharma.in |
Evaluation of Sexual Function in Preclinical Models
Sexual dysfunction is a common and often distressing side effect of many existing antidepressant medications. biospace.com Therefore, the evaluation of this compound's effects on sexual function was a key component of its preclinical characterization. nih.govresearchgate.net Specific assays were conducted in animal models to assess this parameter. nih.govresearchgate.net The results of these evaluations consistently showed that this compound is devoid of sexual dysfunction. nih.govbiospace.comexpresspharma.in This finding suggests a significant potential advantage over many current standard-of-care treatments for depression. expresspharma.in
| Function | Preclinical Assessment | Outcome with this compound |
|---|---|---|
| Sexual Function | Sexual Dysfunction Assay. nih.govresearchgate.net | Found to be devoid of sexual dysfunction. nih.govexpresspharma.in |
Preclinical Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Profile
Oral Bioavailability in Preclinical Species
SUVN-911 has been shown to be orally bioavailable in preclinical studies. researchgate.netresearchgate.netpatsnap.comfrontiersin.org Research in animal models, specifically rats, confirmed that the compound is well absorbed into the systemic circulation following oral administration, demonstrating excellent oral bioavailability. suven.comsuven.com In male Wistar rats, a single oral dose resulted in high exposure levels. medchemexpress.comlabcompare.commedchemexpress.comkklmed.com
| Species | Dose (p.o.) | Parameter | Value | Source |
|---|---|---|---|---|
| Male Wistar Rat | 3 mg/kg | AUC | 3507 ng*h/mL | medchemexpress.comlabcompare.com |
| Male Wistar Rat | 3 mg/kg | T1/2 | 3.34 hours | medchemexpress.comlabcompare.com |
Brain Penetration Characteristics in Animal Models
A critical characteristic for a centrally acting agent, SUVN-911, demonstrates good penetration into the brain. medkoo.comresearchgate.netresearchgate.nethodoodo.com Studies in rats have confirmed its ability to cross the blood-brain barrier effectively. researchgate.netbiospace.com This is further supported by findings that the compound is not a substrate for P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier. suven.comsuven.com The compound also shows good unbound fractions in both plasma and brain tissue. suven.comsuven.com
| Parameter | Value | Species | Source |
|---|---|---|---|
| Brain-to-Plasma Ratio | ~2.0 | Not Specified (Preclinical Species) | suven.comsuven.com |
| P-gp Substrate | No | In vitro | suven.comsuven.com |
Metabolic Stability and Drug-Drug Interaction Liability in Preclinical Assays
SUVN-911 exhibits favorable metabolic stability and a low potential for drug-drug interactions. medkoo.comsuven.comhodoodo.com In vitro assays using liver microsomes from multiple species, including rats, dogs, monkeys, and humans, showed moderate metabolism. suven.comsuven.com The compound also demonstrates metabolic stability in rats in vivo. medchemexpress.comlabcompare.commedchemexpress.comkklmed.com Importantly, preclinical assessments indicate that SUVN-911 has no significant drug-drug interaction liability. medkoo.comsuven.comsuven.comhodoodo.com This is consistent with its high selectivity, showing minimal binding affinity for over 70 other biological targets, including various receptors, transporters, enzymes, and ion channels. researchgate.netresearchgate.netpatsnap.commedchemexpress.com
| Assay | Finding | Species/System | Source |
|---|---|---|---|
| Liver Microsomal Stability | Moderate Metabolism | Rat, Dog, Monkey, Human | suven.comsuven.com |
| Drug-Drug Interaction Liability | None Identified | Preclinical Assays | suven.comsuven.com |
| Target Selectivity | >10 µM binding affinity for over 70 other targets | In vitro | researchgate.netresearchgate.net |
Excretion Pathways in Animal Models
Investigations into the elimination pathways of SUVN-911 have shown that renal excretion is not a major route. larvol.com Studies have determined that urinary excretion represents an insignificant pathway for the elimination of the parent compound. researchgate.netnih.gov Metabolite analysis across species revealed that the metabolic profile is similar in rats, dogs, and humans, with no unique human metabolites observed in preclinical studies. suven.comsuven.com
Medicinal Chemistry, Structure Activity Relationship Sar , and Synthesis
Design Principles and Chemical Optimization Strategies.researchgate.netunimi.itsuven.comresearchgate.net
Optimization Guided by In Vitro Affinity and Selectivity.researchgate.netunimi.itsuven.com
A primary goal in the development of SUVN-911 HCl was to achieve high binding affinity for the α4β2 nAChR while maintaining selectivity over the α3β4 subtype and other targets. researchgate.netunimi.it This was crucial to minimize potential side effects associated with the ganglionic α3β4 receptor. researchgate.net The optimization process led to the identification of SUVN-911 as a potent α4β2 receptor ligand with a Ki value of 1.5 nM. researchgate.netmedchemexpress.com It exhibited significantly lower affinity for the α3β4 receptor, with a binding affinity of >10 µM, and showed selectivity against more than 70 other biological targets. researchgate.netunimi.it
Table 1: In Vitro Binding Profile of SUVN-911
| Target | Binding Affinity (Ki) |
| α4β2 nAChR | 1.5 nM researchgate.netmedchemexpress.com |
| α3β4 nAChR | >10 µM researchgate.netunimi.it |
| Other Targets (70+) | Low Affinity researchgate.netunimi.it |
This table summarizes the in vitro binding affinity of SUVN-911 for its primary target and its selectivity against a key off-target receptor.
Synthetic Methodologies for this compound and Analogues.thieme-connect.comthieme-connect.com
The synthesis of this compound is a multi-step process that involves the creation of its unique 2-azabicyclo[3.1.0]hexane core. thieme-connect.comthieme-connect.com The synthetic route was designed to be efficient and to allow for the production of analogues for structure-activity relationship studies.
Key Synthetic Steps and Reaction Conditions (e.g., Simmons-Smith cyclopropanation).rsc.orgthieme-connect.comthieme-connect.com
A crucial step in the synthesis of SUVN-911 is the construction of the trans-4,5-methanopyrrolidinol intermediate. thieme-connect.comthieme-connect.com This is achieved through a diastereoselective Simmons-Smith cyclopropanation of a dihydropyrrole precursor. rsc.orgthieme-connect.comthieme-connect.com This reaction, which utilizes diiodomethane (B129776) and diethylzinc, is a classic method for forming cyclopropane (B1198618) rings from alkenes. thermofisher.com Another important transformation in the synthetic sequence is the Mitsunobu reaction. thieme-connect.com
Stereochemical Control and Characterization in Synthesis.thieme-connect.comthieme-connect.com
The stereochemistry of the cyclopropane ring is a critical feature of SUVN-911. The Simmons-Smith cyclopropanation reaction employed in the synthesis preferentially forms the desired trans isomer with a high diastereomeric ratio (trans/cis = 95:5). thieme-connect.comthieme-connect.com The isomers are then separated using column chromatography to yield the pure trans-4,5-methanopyrrolidinol intermediate. thieme-connect.comthieme-connect.com The stereochemistry of the final product and its intermediates is confirmed using analytical techniques such as NMR and X-ray analysis. researchgate.net
Structure-Activity Relationship (SAR) Studies of Related Compounds.researchgate.netunimi.itbindingdb.org
The development of this compound was informed by extensive SAR studies. researchgate.netunimi.it By synthesizing and evaluating a series of analogues based on constrained methanopyrrolidinol and methanopiperidinol scaffolds, researchers were able to understand the relationship between chemical structure and biological activity. researchgate.netunimi.itbindingdb.org These studies focused on how modifications to different parts of the molecule affected affinity for the α4β2 receptor and selectivity against the α3β4 subtype. researchgate.netunimi.it This systematic approach allowed for the fine-tuning of the molecule's properties, ultimately leading to the selection of SUVN-911 as a clinical candidate with an optimized profile. researchgate.net
Identification of Crucial Structural Moieties for Receptor Binding and Function
The chemical structure of this compound, chemically named 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, is the result of deliberate design and optimization to achieve high affinity and selectivity for the α4β2 nAChR. acs.org The molecule's high potency, with a reported Ki value of 1.5 nM, is attributed to the specific arrangement of its core structural components. researchgate.netacs.org
The key structural features identified through structure-activity relationship (SAR) studies are:
The 2-azabicyclo[3.1.0]hexane core: This rigid bicyclic structure serves as the foundational scaffold of the molecule. Its constrained conformation is crucial for orienting the other functional groups correctly within the receptor's binding pocket. The synthesis of this core was achieved through a key diastereoselective Simmons-Smith cyclopropanation reaction. thieme-connect.comthieme-connect.com
The Chloropyridinyloxy Linker: This aromatic ether moiety, specifically the 3-(6-chloropyridine-3-yloxymethyl) group, plays a vital role in the high-affinity interaction with the α4β2 receptor. acs.org The position of the chlorine atom and the ether linkage are critical for establishing selective binding.
High Selectivity: A significant achievement in the design of SUVN-911 was its high selectivity for the α4β2 subtype over the ganglionic α3β4 nAChR. acs.orgmedchemexpress.com The compound exhibits a binding affinity of greater than 10 µM for the α3β4 receptor, demonstrating a substantial selectivity margin that is desirable to avoid potential side effects associated with the ganglionic subtype. researchgate.netacs.org This selectivity is also maintained over a wide panel of more than 70 other biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. medchemexpress.comunimi.it
These specific structural elements work in concert to provide the high-affinity and selective binding profile of SUVN-911 at the α4β2 nAChR.
Correlation Between Chemical Structure and Preclinical Efficacy
The optimization of the lead compound series that resulted in SUVN-911 involved a systematic process of correlating structural modifications with preclinical outcomes. patsnap.comresearchgate.net This process was guided by a combination of in vitro binding affinity at the α4β2 receptor, selectivity against the α3β4 receptor, pharmacokinetic properties, and in vivo efficacy in animal models of depression, such as the forced swim test (FST). researchgate.netpatsnap.comacs.org
The development of SUVN-911 demonstrated a clear structure-activity relationship where chemical optimizations led to a potent α4β2 receptor ligand with a Ki value of 1.5 nM. acs.org This high in vitro potency translated to marked antidepressant-like activity in animal models. researchgate.netacs.org The compound is orally bioavailable and demonstrates good brain penetration in rats, which are crucial pharmacokinetic properties for a centrally acting agent. researchgate.netpatsnap.com The efficacy observed in preclinical models, such as the FST and differential reinforcement of low rate 72-s schedule (DRL-72s), supports its potential therapeutic utility. researchgate.netnih.gov Furthermore, oral administration in rats led to a significant increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels, providing a neurochemical basis for its observed antidepressant-like effects. nih.govwikipedia.org
The table below illustrates the targeted properties and resulting characteristics of SUVN-911 based on its optimized chemical structure.
| Property | Target | Result for SUVN-911 | Citation |
| Binding Affinity (Ki) | High potency for α4β2 nAChR | 1.5 nM | researchgate.netpatsnap.comacs.org |
| Receptor Selectivity | High selectivity over α3β4 nAChR | >10,000 nM (>10 µM) | researchgate.netpatsnap.comacs.org |
| Bioavailability | Orally bioavailable | Yes (in rats) | researchgate.netpatsnap.comacs.org |
| Brain Penetration | Good penetration | Yes (in rats) | researchgate.netpatsnap.comacs.org |
| Preclinical Efficacy | Antidepressant-like activity | Robust effects in FST & DRL-72s models | researchgate.netnih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
This strong correlation between the fine-tuned chemical structure of SUVN-911 and its favorable preclinical profile paved the way for its advancement as a clinical candidate. acs.org
Exploration of Chemical Space for Novel α4β2 nAChR Antagonists
The discovery of SUVN-911 is part of a broader scientific endeavor to explore the chemical space for novel modulators of the α4β2 nAChR. researchgate.net The therapeutic potential of targeting this receptor for various central nervous system disorders has driven extensive research to identify new chemical scaffolds with improved potency and selectivity. nih.govacs.org
One successful strategy in this exploration has been the use of structure-based virtual screening, which utilizes homology models of the human α4β2 nAChR to identify novel antagonists in silico. nih.govacs.org This computational approach has led to the discovery of new scaffolds with low micromolar activity, some of which also demonstrate selectivity for the α4β2 over the α3β4 subtype. nih.govacs.org Such compounds can serve as starting points for further chemical optimization. nih.gov
Researchers have also explored different chemical classes beyond the bicyclic amine core of SUVN-911. For example, mixture-based positional-scanning combinatorial libraries have been used to identify potent and selective α4β2 nAChR antagonists. nih.gov This highlights that diverse structural motifs can achieve the desired pharmacological profile. The challenge often lies in achieving subtype selectivity due to the high degree of similarity among the orthosteric binding sites of different nAChR subtypes. nih.gov Consequently, targeting allosteric sites has emerged as an alternative approach to modulate receptor function with potentially greater selectivity. nih.gov
The development of SUVN-911 represents a successful case of traditional medicinal chemistry optimization, contributing a unique and potent molecule to the landscape of α4β2 nAChR antagonists. acs.orgresearchgate.net
Comparative Preclinical Studies and Differentiating Features
Comparison with Reference Antidepressants in Animal Behavioral Models
Preclinical studies have demonstrated that SUVN-911 exhibits significant antidepressant-like effects in various validated animal models of depression. nih.gov In the rat forced swimming test (FST), a standard model for assessing antidepressant activity, SUVN-911 demonstrated efficacy. nih.gov It also showed positive effects in the differential reinforcement of low-rate 72-second schedule (DRL-72s) task, another behavioral paradigm sensitive to antidepressant compounds. nih.gov
A key area of investigation has been its effect on anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. In the chronic mild stress model, a paradigm that induces anhedonic-like behavior in rodents, oral administration of SUVN-911 led to a significant reduction in anhedonia, as measured by the sucrose (B13894) preference test. nih.gov
A notable differentiating feature observed in these models is SUVN-911's ability to potentiate the effects of standard antidepressants. nih.gov Specifically, when co-administered with the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), SUVN-911 enhanced its antidepressant-like effect in the FST. nih.gov This synergistic interaction suggests a potential role for SUVN-911 as an adjunct therapy to enhance the efficacy of existing antidepressant medications. nih.gov In contrast, other nAChR modulators failed to produce a similar potentiation effect. nih.gov
Table 1: SUVN-911 Efficacy in Preclinical Behavioral Models
| Preclinical Model | Observed Effect of SUVN-911 | Reference Comparator | Comparative Finding |
|---|---|---|---|
| Forced Swimming Test (FST) | Demonstrated antidepressant-like properties. nih.gov | Citalopram (SSRI) | SUVN-911 potentiated the antidepressant effect of citalopram. nih.gov |
| Differential Reinforcement of Low Rate-72s (DRL-72s) | Exhibited antidepressant-like activity. nih.gov | - | - |
| Chronic Mild Stress (Anhedonia Model) | Significantly reduced anhedonia in the sucrose preference test. nih.gov | - | - |
Distinctive Pharmacological Profile Compared to Other nAChR Modulators
SUVN-911 is distinguished by its potent and selective antagonism of the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors. nih.gov Chemical optimization studies identified SUVN-911 based on its high in vitro affinity for the α4β2 receptor, with a reported Ki (inhibition constant) value of 1.5 nM. researchgate.net This high potency is coupled with significant selectivity over other nAChR subtypes, including the ganglionic α3β4 receptor, for which it shows a much lower binding affinity of over 10 µM. researchgate.net This selectivity is a critical feature, as it may reduce the likelihood of off-target effects associated with less specific nAChR modulators. researchgate.net
The pharmacological profile of SUVN-911 becomes clearer when compared with other nAChR modulators. For instance, in preclinical interaction studies, neither methyllycaconitine (B43530) (MLA), an α7 nAChR antagonist, nor TC-5214 (dexmecamylamine), a non-selective nAChR antagonist, potentiated the effects of citalopram in the FST. nih.gov This stands in stark contrast to SUVN-911, which did show such a potentiation, highlighting a unique mechanism of action among the tested nAChR agents. nih.gov While other α4β2 modulators like varenicline (B1221332) have also been investigated for antidepressant effects, SUVN-911's specific antagonistic profile and its interaction with the serotonergic system differentiate its preclinical characterization. nih.govresearchgate.net
Table 2: Comparative Pharmacological Profile of nAChR Modulators
| Compound | Primary Target/Mechanism | Binding Affinity (Ki) for α4β2 | Key Differentiating Feature |
|---|---|---|---|
| SUVN-911 HCl (Ropanicant) | Selective α4β2 nAChR Antagonist nih.gov | 1.5 nM researchgate.net | Potentiates the effect of citalopram in the FST. nih.gov High selectivity over α3β4 receptors. researchgate.net |
| TC-5214 (Dexmecamylamine) | Non-selective nAChR Antagonist nih.gov | Not specified | Did not potentiate the effect of citalopram in the FST. nih.gov |
| Methyllycaconitine (MLA) | α7 nAChR Antagonist nih.gov | Not applicable (targets α7) | Did not potentiate the effect of citalopram in the FST. nih.gov |
| Varenicline | α4β2 nAChR Partial Agonist researchgate.net | Not specified | Acts as a partial agonist, unlike SUVN-911 which is an antagonist. researchgate.net |
Analysis of Onset of Antidepressant-like Effects in Preclinical Models
A significant limitation of many current antidepressant therapies is their delayed onset of action, which can take several weeks to become apparent. biospace.comeletsonline.com Preclinical research suggests that SUVN-911 may offer a more rapid therapeutic effect. biospace.com The onset of its antidepressant-like activity was specifically evaluated using the reduction in submissive behavior assay in rodents. nih.gov
The results from this assay were notable, indicating that the antidepressant-like effect of SUVN-911 was observable within one week of treatment. nih.gov This finding is particularly compelling when compared to the typical timeline for conventional antidepressants and suggests a potential clinical advantage. biospace.com This rapid onset is hypothesized to be linked to its distinct mechanism of modulating the α4β2 nAChR, which in turn leads to a swift increase in levels of serotonin and brain-derived neurotrophic factor (BDNF). nih.govwikipedia.org The potential for a faster onset of action is a key differentiating feature that has been highlighted throughout its early development. biospace.comeletsonline.com
Future Directions and Translational Research Potential Preclinical Focus
Further Elucidation of Comprehensive Neurobiological Pathways Impacted by α4β2 nAChR Antagonism
The primary mechanism of SUVN-911 involves its potent and selective antagonism of the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). guidetopharmacology.orgmedchemexpress.com It is a potent α4β2 receptor ligand with a Ki value of 1.5 nM and has shown high selectivity over the ganglionic α3β4 nAChR subtype and more than 70 other CNS-related receptors and transporters, which is crucial for minimizing potential side effects. researchgate.netpatsnap.comnih.gov The cholinergic hypothesis of depression suggests that hyperactivity of the cholinergic system may lead to depressive states, and antagonism of nAChRs is a key strategy to test this hypothesis. acs.org
Preclinical research has shown that Ropanicant's antagonism of α4β2 nAChRs leads to an increase in serotonin (B10506) levels in the cortex, a key neurotransmitter implicated in mood regulation. wikipedia.orgsuven.com This neurochemical change is believed to contribute significantly to its antidepressant effects. wikipedia.org Furthermore, studies suggest it may increase brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and growth, and is often found in reduced levels in individuals with depression. wikipedia.org
Future preclinical research should aim to build a more comprehensive map of the downstream signaling cascades affected by SUVN-911. This includes:
Investigating Stoichiometry-Specific Effects: The α4β2 nAChRs exist in different stoichiometries (arrangements of subunits), primarily a high-sensitivity (HS) and a low-sensitivity (LS) form, each with distinct functional properties. acs.orgmdpi.com Future studies should use advanced molecular and cellular techniques to determine if SUVN-911 exhibits preferential antagonism for one stoichiometry over the other and how this might influence its therapeutic effects and side-effect profile.
Mapping Broader Neurotransmitter Interactions: While effects on serotonin are noted, the α4β2 nAChRs modulate the release of numerous neurotransmitters, including dopamine (B1211576), norepinephrine, and GABA. acs.orgpatsnap.com In-depth preclinical microdialysis and neurochemical studies are needed to quantify the precise impact of SUVN-911 on these other neurotransmitter systems across different brain regions implicated in mood and cognition. For instance, preclinical studies with Masupirdine, another compound, showed it increased cortical levels of dopamine and norepinephrine, providing a basis for similar investigations with SUVN-911. researchgate.net
Exploration of Novel Preclinical Therapeutic Applications Beyond Depressive Disorders
The role of α4β2 nAChRs in various CNS functions suggests that the therapeutic potential of SUVN-911 may extend beyond MDD. nih.govnih.gov Preclinical studies have already indicated that SUVN-911 may overcome significant limitations of current antidepressants, such as a delayed onset of action, sexual dysfunction, and cognitive impairment. suven.combiospace.com
Future preclinical exploration should focus on:
Nicotine (B1678760) Addiction: Given that α4β2 nAChRs are the primary mediators of nicotine's addictive properties, an antagonist like SUVN-911 could be a promising candidate for smoking cessation therapies. nih.gov Preclinical models of nicotine self-administration, withdrawal, and relapse would be essential to evaluate this potential application.
Cognitive Deficits: SUVN-911 has been noted for its potential to improve cognitive skills, a significant advantage over some existing antidepressants that can cause cognitive dulling. biospace.comsuvenneuro.com This pro-cognitive effect should be rigorously tested in preclinical models of cognitive impairment associated with various conditions, such as schizophrenia or age-related cognitive decline. While some research has explored the use of Ropanicant in neurodegenerative disorders like Alzheimer's disease, this indication is more strongly associated with other compounds in Suven's pipeline, such as Masupirdine (SUVN-502), a 5-HT6 antagonist. wikipedia.orgpatsnap.com
Anxiety and Pain Disorders: Cholinergic system modulation is implicated in both anxiety and pain pathways. nih.govacs.org Preclinical studies using established animal models for anxiety (e.g., elevated plus-maze, novelty-suppressed feeding) and neuropathic or inflammatory pain are warranted to screen for efficacy in these areas. nih.gov
Continued Medicinal Chemistry Efforts for Next-Generation Analogues
The discovery of SUVN-911 was the result of a systematic medicinal chemistry effort. researchgate.net The process involved optimizing a series of constrained methanopyrrolidinol and methanopiperidinol compounds to achieve high affinity for the α4β2 nAChR while ensuring marked selectivity against the α3β4 subtype, which is associated with cardiovascular side effects. researchgate.netresearchgate.net This led to the identification of SUVN-911, a compound with good oral bioavailability and brain penetration. researchgate.netpatsnap.com
Future medicinal chemistry work should aim to build upon this success:
Structure-Activity Relationship (SAR) Expansion: Further synthesis and testing of analogues can refine the understanding of the SAR at the α4β2 receptor. Modifications to the 2-azabicyclo[3.1.0]hexane core or the 6-chloropyridin-3-yl ether moiety could be explored to potentially enhance potency, fine-tune selectivity, or improve metabolic stability. researchgate.net
Developing "Biased" Antagonists: Emerging concepts in pharmacology suggest that ligands can be "biased" to favor certain downstream signaling pathways over others, even when acting on the same receptor. Medicinal chemistry efforts could explore the development of α4β2 nAChR antagonists that selectively block pro-depressive signaling while permitting or even enhancing pathways related to cognitive function.
PET Ligand Development: Synthesizing a radiolabeled version of SUVN-911 or a close analogue suitable for Positron Emission Tomography (PET) imaging would be a powerful translational tool. A PET ligand would allow for direct visualization and quantification of α4β2 nAChR occupancy in the human brain during clinical trials, providing definitive proof of target engagement and helping to optimize dosing.
Integration of Computational Chemistry and In Silico Modeling for Drug Design
Computational approaches are indispensable in modern drug discovery for accelerating the design and optimization of new chemical entities. For ligands targeting the α4β2 nAChR, techniques like homology modeling, molecular docking, and pharmacophore elucidation have been used to understand receptor-ligand interactions. nih.gov
Future research on SUVN-911 and its analogues should more deeply integrate these in silico methods:
Dynamic Receptor-Ligand Simulations: While docking provides a static picture, molecular dynamics (MD) simulations can model the dynamic interactions between SUVN-911 and the α4β2 receptor over time. nih.gov These simulations can reveal the allosteric changes the receptor undergoes upon antagonist binding and identify key residues that stabilize the inactive state, providing a roadmap for designing more effective next-generation molecules. nih.gov
Predictive ADMET Modeling: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used to screen new analogue designs virtually. This allows medicinal chemists to prioritize the synthesis of compounds with the highest probability of having favorable drug-like properties, saving significant time and resources.
Pharmacophore-Based Virtual Screening: The key structural features of SUVN-911 required for its high-affinity binding can be used to define a pharmacophore model. This model can then be used to screen large virtual libraries of chemical compounds to identify novel, structurally diverse molecules that also act as α4β2 nAChR antagonists, potentially leading to new intellectual property and backup clinical candidates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
